Welcome to the BenchChem Online Store!
molecular formula C11H18N2O2 B124477 tert-Butyl 2-cyanopiperidine-1-carboxylate CAS No. 153749-89-4

tert-Butyl 2-cyanopiperidine-1-carboxylate

Cat. No. B124477
M. Wt: 210.27 g/mol
InChI Key: LKAJZBMOVZIKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07074809B2

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:19](CC)CC)C.ClC(OCC)=O.N>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14]#[N:19])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.32 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
22.6 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
WAIT
Type
WAIT
Details
The resulting white precipitate was left
STIRRING
Type
STIRRING
Details
stirring at −10° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the clear reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the isolated residue was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
The organic phase was successively washed with water (300 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to isolate a clear gum
CUSTOM
Type
CUSTOM
Details
The gum was triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07074809B2

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:19](CC)CC)C.ClC(OCC)=O.N>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14]#[N:19])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.32 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
22.6 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
WAIT
Type
WAIT
Details
The resulting white precipitate was left
STIRRING
Type
STIRRING
Details
stirring at −10° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the clear reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the isolated residue was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
The organic phase was successively washed with water (300 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to isolate a clear gum
CUSTOM
Type
CUSTOM
Details
The gum was triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07074809B2

Procedure details

Piperidine-1,2-dicarboxylic acid-1-tert-butyl ester (12.8 g, 55.6 mmol) and THF (170 mL) were added to a 500 mL round bottom flask equipped with stir bar. The solution was cooled to −20° C. and triethylamine (10.1 mL, 72.3 mmol) was added followed by ethyl chloroformate (5.32 mL, 55.6 mmol). The resulting white precipitate was left stirring at −10° C. for 1 h. Aqueous ammonia (22.6 mL, 1168 mmol) was added to the above reaction mixture and the clear reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated in vacuo and the isolated residue was dissolved in ethyl acetate (300 mL). The organic phase was successively washed with water (300 mL) and brine (200 mL), dried (sodium sulfate), filtered and concentrated in vacuo to isolate a clear gum. The gum was triturated with hexanes to isolate the title compound (9.4 g, 74%) as a white solid. 1H-NMR (CDCl3), δ(ppm): 6.03 (bs, 1H), 5.55 (bs, 1H), 4.77 (bs, 1H), 4.05 (bs, 1H), 2.81 (t, 1H), 2.27 (bs, 1H), 1.47 (m, 14H).
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
5.32 mL
Type
reactant
Reaction Step Three
Quantity
22.6 mL
Type
reactant
Reaction Step Four
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14](O)=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C([N:19](CC)CC)C.ClC(OCC)=O.N>C1COCC1>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH:9]1[C:14]#[N:19])=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C(=O)O
Name
Quantity
170 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
5.32 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
22.6 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
with stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
WAIT
Type
WAIT
Details
The resulting white precipitate was left
STIRRING
Type
STIRRING
Details
stirring at −10° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the clear reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the isolated residue was dissolved in ethyl acetate (300 mL)
WASH
Type
WASH
Details
The organic phase was successively washed with water (300 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to isolate a clear gum
CUSTOM
Type
CUSTOM
Details
The gum was triturated with hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CCCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.